3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Overview
Description
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For example, the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid can yield the desired compound . The reaction conditions often include heating the reagent mixture in an appropriate solvent, such as benzene, for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using a continuous flow system. This method involves multiple reactors and allows for the efficient production of the compound without the need for isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5,6-dihydroimidazo[2,1-b]thiazole: A closely related compound with similar structural features but lacking the methyl group at the 3-position.
2,3,5,6-tetrahydroimidazo[2,1-b]thiazole: Another related compound with additional hydrogenation at the imidazole ring.
Uniqueness
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-4-9-6-7-2-3-8(5)6/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXKEFJIGQQOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NCCN12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212859 | |
Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-80-5 | |
Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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